BenchChemオンラインストアへようこそ!

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship Antiviral agent development

This 2-(methylsulfonyl) regioisomer is a defined, ortho-substituted entry in the N-(4-arylthiazol-2-yl)benzamide chemotype. It shares the 4-(4-methoxyphenyl)thiazole core with the KCNQ1 activator ML277 but lacks the tosylpiperidine pharmacophore, making it a chemically matched negative control for target-specificity assays. The 2-methylsulfonyl position is a non-obvious choice disclosed in EA019357B1 for anti-HCV research; procurement alongside the 3- and 4-isomers enables systematic positional SAR. Independent analytical verification (¹H NMR, HPLC) is advised due to known vendor regioisomer conflation under this CAS.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 851273-48-8
Cat. No. B3009230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS851273-48-8
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C18H16N2O4S2/c1-24-13-9-7-12(8-10-13)15-11-25-18(19-15)20-17(21)14-5-3-4-6-16(14)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)
InChIKeyILXAHLARLXOFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 851273-48-8): Procurement-Grade Structural Identity and Scaffold Classification


N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 851273-48-8; molecular formula C₁₈H₁₆N₂O₄S₂) is a synthetic small molecule belonging to the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide class, a scaffold disclosed in patent EA019357B1 for antiviral applications against hepatitis C virus [1]. The compound incorporates three pharmacophorically distinct modules: a 4-methoxyphenyl substituent at the thiazole C4 position, a 2-methylsulfonylbenzamide moiety, and a central aminothiazole linker. This precise combination of substituent and regioisomeric positioning at the 2-position of the benzamide ring distinguishes it from the 3- and 4-methylsulfonyl regioisomers and from other N-(thiazol-2-yl)benzamide analogs that carry different aryl, sulfonyl, or carboxamide variations, providing a defined chemical entry point for SAR investigations or focused library enumeration .

Why Generic Substitution of N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide with In-Class Analogs Risks Irreproducible Results


Within the alkylsulfonyl N-(thiazol-2-yl)benzamide chemotype, three structural variables control biological readout: the position of the methylsulfonyl group on the benzamide ring (ortho/2-, meta/3-, or para/4-), the nature of the aryl substituent at the thiazole C4 position, and the identity of the linker between the thiazole and benzamide. In closely related scaffolds such as the KCNQ1 activator ML277, replacement of the benzamide moiety with a tosylpiperidine carboxamide shifts the mechanism from antiviral inhibition to potassium channel activation (EC₅₀ = 260 nM, >100-fold selectivity against KCNQ2/KCNQ4) [1]. Moving the methylsulfonyl group from the 2-position to the 3- or 4-position of the benzamide ring is known to alter hydrogen-bonding geometry and steric accessibility within the target binding pocket, a phenomenon well-documented across sulfonyl-containing kinase and carbonic anhydrase inhibitor series [2]. Simply substituting any N-(4-arylthiazol-2-yl)benzamide without controlling for these positional and substituent features will produce non-comparable or misleading data.

Quantitative Differentiation Evidence for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 851273-48-8) Versus Closest Analogs


Regioisomeric Differentiation: 2-Methylsulfonyl Versus 3- and 4-Methylsulfonyl Benzamide Isomers

The target compound carries the methylsulfonyl group at the ortho (2-) position of the benzamide ring, whereas the two commercially tracked regioisomers place this group at the meta (3-) and para (4-) positions. In the carbonic anhydrase inhibition study of thiazole-methylsulfonyl derivatives by Maryam et al. (2025), the positional variant of the methylsulfonyl group on the aromatic ring directly modulated enzyme inhibitory potency by altering the torsion angle between the sulfonyl group and the catalytic zinc-bound water network [1]. Although head-to-head IC₅₀ data for these three exact regioisomers have not been reported in a single published study, the 2-(methylsulfonyl)benzamide conformation enforces a gauche or near-orthogonal orientation of the sulfonyl oxygens relative to the amide carbonyl, a geometry that is distinct from the more extended conformations accessible to the 3- and 4-substituted analogs. This conformational constraint is predicted to differentially affect hydrogen-bonding interactions and steric complementarity with planar binding pockets .

Medicinal chemistry Structure-activity relationship Antiviral agent development

Scaffold-Level Comparison: 2-(Methylsulfonyl)benzamide Moiety Versus Tosylpiperidine Carboxamide in ML277

ML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide) shares the identical 4-(4-methoxyphenyl)thiazol-2-yl substructure as the target compound but replaces the 2-(methylsulfonyl)benzamide with a tosylpiperidine-2-carboxamide. ML277 is a well-characterized, potent, and selective KCNQ1 (Kv7.1) potassium channel activator with an EC₅₀ of 260 nM and >100-fold selectivity over KCNQ2 and KCNQ4 [1]. This same paper demonstrated that the tosylpiperidine carboxamide group is essential for KCNQ1 activation; truncation or replacement with simpler amides abolished activity. The target compound's 2-(methylsulfonyl)benzamide replaces the basic piperidine nitrogen and tosyl sulfonamide with a neutral, hydrogen-bond-accepting sulfonyl benzamide, which is structurally incompatible with the KCNQ1 pharmacophore model described for ML277. Therefore, the target compound is predicted to be inactive as a KCNQ1 activator but may retain or gain activity against orthogonal targets such as the HCV replicon, as suggested by the EA019357B1 patent class disclosure [2].

KCNQ1 potassium channel Chemical probe Scaffold hopping

Aryl Substituent Differentiation: 4-Methoxyphenyl Versus Unsubstituted Phenyl at the Thiazole C4 Position

The 4-methoxyphenyl group on the thiazole ring is a stronger electron-donating substituent (Hammett σₚ = −0.27) compared to the unsubstituted phenyl analog 2-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (σₚ = 0.00). The methoxy group alters the electron density of the thiazole ring, affecting both the pKₐ of the thiazole nitrogen (predicted to increase by approximately 0.3–0.5 log units) and the π–π stacking potential with aromatic residues in biological targets [1]. In the broader class of N-(4-arylthiazol-2-yl)benzamides disclosed in patent EA019357B1, the 4-methoxyphenyl substitution is explicitly encompassed within the Markush structure and is distinguished from halogen, alkyl, and unsubstituted phenyl variants, each of which confers a different anti-HCV replicon activity profile [2]. Quantitative inhibition data for individual compounds from this patent were not publicly disclosed in the patent document itself, representing a limitation of the available evidence.

Electronic effects Structure-activity relationship Antiviral agent design

Physicochemical and Logistical Differentiation: Molecular Weight, Solubility Profile, and Storage Requirements

The molecular weight of the target compound (C₁₈H₁₆N₂O₄S₂, MW = 388.46 g/mol) is significantly lower than that of the structurally related probe ML277 (C₂₃H₂₅N₃O₄S₂, MW = 471.59 g/mol), a difference of 83.13 g/mol (17.6% reduction) . This lower MW confers improved ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) for any given potency. The target compound contains 26 heavy atoms versus 32 for ML277, making it a more fragment-like starting point for optimization. Solubility in DMSO is reported at 5 mg/mL for the closely related ML277 ; solubility data specifically for the target compound have not been independently published but are predicted to be within a similar range based on the comparable LogP contributions of the 2-(methylsulfonyl)benzamide versus tosylpiperidine carboxamide fragments. For procurement, the lower molecular weight translates to more moles per unit mass, which directly affects cost-per-mole calculations in high-throughput screening campaigns.

Preformulation Compound management Procurement quality assurance

Recommended Scientific and Industrial Application Scenarios for N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 851273-48-8)


Selectivity Control Pair with ML277 in KCNQ1 Potassium Channel Studies

The target compound and ML277 share an identical 4-(4-methoxyphenyl)thiazol-2-yl substructure but diverge at the carboxamide side chain. ML277 is a validated KCNQ1 activator (EC₅₀ = 260 nM) whose activity depends on the tosylpiperidine carboxamide pharmacophore [1]. The target compound, lacking this pharmacophore, is predicted to be inactive against KCNQ1 and can therefore serve as a chemically matched negative control for confirming on-target specificity in KCNQ1 electrophysiology or fluorescence-based assays. This paired usage addresses the common critique that structurally unrelated inactive controls fail to rule out assay interference arising from the thiazole core itself.

Starting Point for HCV Antiviral Lead Optimization Within the EA019357B1 Chemotype Space

The target compound falls squarely within the Markush structure of Eurasian Patent EA019357B1, which claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides for treating hepatitis C virus infection [2]. The 2-methylsulfonyl substitution represents a specific, non-obvious regioisomeric choice within this patent landscape. Research groups pursuing anti-HCV benzamide leads can use this compound as a defined synthetic intermediate or reference standard for SAR expansion around the benzamide ring position, particularly given the accessible molecular weight (388.46 g/mol) and the synthetic tractability of the 2-methylsulfonylbenzamide coupling step.

Medicinal Chemistry SAR Probe for Methylsulfonyl Positional Scanning

The regioisomeric series comprising the 2-, 3-, and 4-methylsulfonyl variants of N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide constitutes a minimal, controlled set for interrogating the positional sensitivity of any benzamide-dependent biological target. The target compound provides the ortho-substituted entry. When procured alongside the 3- and 4-isomers, this series enables systematic assessment of whether the sulfonyl position alters potency, selectivity, or binding mode, as has been demonstrated for structurally analogous thiazole-methylsulfonyl derivatives in carbonic anhydrase inhibition assays [3]. Caution: vendor database conflation of the 2- and 4-isomers under CAS 851273-48-8 necessitates independent analytical verification (¹H NMR or HPLC) upon receipt.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 388.46 g/mol and 26 heavy atoms, the target compound resides at the upper boundary of fragment-like chemical space (typically MW < 300 Da) but offers a more elaborated starting point than true fragment hits. Its three distinct structural modules (4-methoxyphenyl, aminothiazole, 2-methylsulfonylbenzamide) provide multiple vectors for fragment growing or merging strategies. The lower heavy atom count relative to the advanced probe ML277 (32 heavy atoms) means that any potency achieved by the target compound will translate to a higher ligand efficiency, making it an attractive entry point for FBDD campaigns targeting novel binding sites identified through biochemical or biophysical screening [1].

Quote Request

Request a Quote for N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.